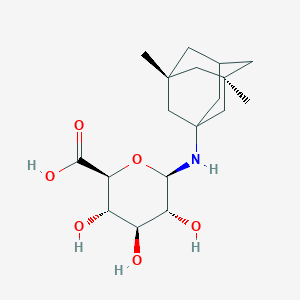
Memantine N-beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Memantine N-beta-D-Glucuronide is a metabolite of memantine, a medication primarily used to treat moderate-to-severe Alzheimer’s disease. Memantine itself is an N-methyl-D-aspartate (NMDA) receptor antagonist that helps to moderate the neurotoxicity associated with Alzheimer’s and other neurodegenerative diseases . The glucuronide conjugate form, this compound, is formed through the process of glucuronidation, which enhances the solubility and excretion of the parent compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Memantine N-beta-D-Glucuronide involves the glucuronidation of memantine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, often in an aqueous buffer at a physiological pH .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield. The product is then purified using chromatographic techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions: Memantine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of the parent compound, memantine .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes in an aqueous buffer.
Major Products:
Hydrolysis: Memantine
Conjugation: this compound
科学研究应用
Memantine N-beta-D-Glucuronide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
作用机制
The mechanism of action of Memantine N-beta-D-Glucuronide is closely related to that of memantine. Memantine acts as an uncompetitive antagonist of NMDA receptors, preventing excessive activation by glutamate and thereby reducing neuronal excitotoxicity . The glucuronide conjugate form enhances the solubility and excretion of memantine, facilitating its removal from the body and reducing potential toxicity .
相似化合物的比较
Memantine: The parent compound, used to treat Alzheimer’s disease.
6-Hydroxy Memantine: A hydroxylated metabolite of memantine with minimal NMDA receptor antagonist activity.
1-Nitroso-Deaminated Memantine: Another metabolite with reduced activity compared to memantine.
Uniqueness: Memantine N-beta-D-Glucuronide is unique in its enhanced solubility and excretion properties, which are not observed in the parent compound or other metabolites. This makes it particularly valuable in studying the pharmacokinetics and metabolism of memantine .
属性
分子式 |
C18H29NO6 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3R,5R)-3,5-dimethyl-1-adamantyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H29NO6/c1-16-3-9-4-17(2,6-16)8-18(5-9,7-16)19-14-12(22)10(20)11(21)13(25-14)15(23)24/h9-14,19-22H,3-8H2,1-2H3,(H,23,24)/t9?,10-,11-,12+,13-,14+,16+,17+,18?/m0/s1 |
InChI 键 |
HYFLKMZNQYTCMY-OXJQGVFDSA-N |
手性 SMILES |
C[C@@]12CC3C[C@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |
规范 SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)C(=O)O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


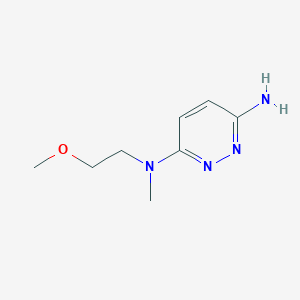
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)

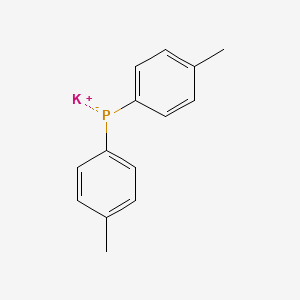
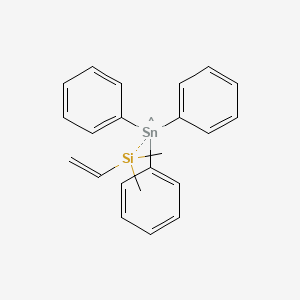
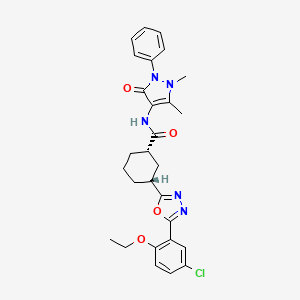
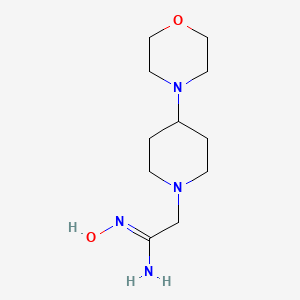

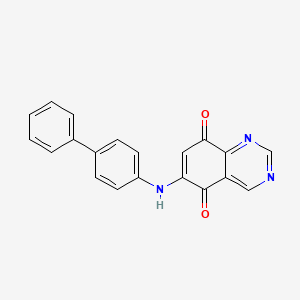
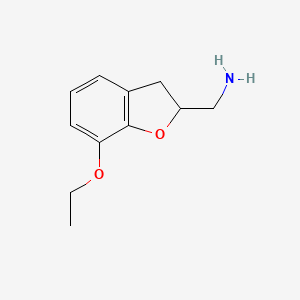
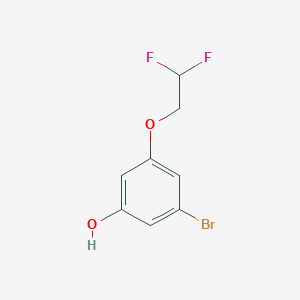
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
